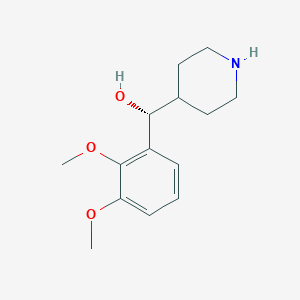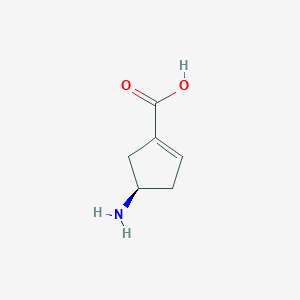
(R)-4-Aminocyclopent-1-enecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-Aminocyclopent-1-enecarboxylic acid, also known as ACPC, is a cyclic amino acid that has been studied for its potential therapeutic applications. ACPC is a chiral compound, meaning it has two mirror-image forms, (R)-ACPC and (S)-ACPC. In
Wirkmechanismus
The exact mechanism of action of (R)-4-Aminocyclopent-1-enecarboxylic acid is not fully understood. However, it is believed to act as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved cognitive function.
Biochemische Und Physiologische Effekte
(R)-4-Aminocyclopent-1-enecarboxylic acid has been shown to enhance cognitive function and memory in animal models and humans. It has also been investigated for its potential in treating schizophrenia, depression, and anxiety disorders. In addition, (R)-4-Aminocyclopent-1-enecarboxylic acid has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-4-Aminocyclopent-1-enecarboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been extensively studied for its potential therapeutic applications. However, there are also limitations to its use. (R)-4-Aminocyclopent-1-enecarboxylic acid has a short half-life, which may limit its effectiveness in some applications. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on (R)-4-Aminocyclopent-1-enecarboxylic acid. One area of focus is the development of more potent and selective NMDA receptor modulators. Another area of interest is the investigation of the potential therapeutic applications of (R)-4-Aminocyclopent-1-enecarboxylic acid in other neurological and psychiatric disorders. Furthermore, research on the pharmacokinetics and pharmacodynamics of (R)-4-Aminocyclopent-1-enecarboxylic acid may lead to the development of more effective dosing regimens.
Synthesemethoden
(R)-(R)-4-Aminocyclopent-1-enecarboxylic acid can be synthesized using several methods, including asymmetric hydrogenation, asymmetric Diels-Alder reaction, and asymmetric Michael addition. The most commonly used method is asymmetric hydrogenation, which involves the reduction of the prochiral olefinic bond in the precursor molecule. This method yields high enantiomeric excess of (R)-(R)-4-Aminocyclopent-1-enecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
(R)-4-Aminocyclopent-1-enecarboxylic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function and memory in animal models and humans. (R)-4-Aminocyclopent-1-enecarboxylic acid has also been investigated for its potential in treating schizophrenia, depression, and anxiety disorders.
Eigenschaften
CAS-Nummer |
102629-74-3 |
|---|---|
Produktname |
(R)-4-Aminocyclopent-1-enecarboxylic acid |
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(4R)-4-aminocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
CVVDYLXTNDBWJC-RXMQYKEDSA-N |
Isomerische SMILES |
C1C=C(C[C@@H]1N)C(=O)O |
SMILES |
C1C=C(CC1N)C(=O)O |
Kanonische SMILES |
C1C=C(CC1N)C(=O)O |
Synonyme |
1-Cyclopentene-1-carboxylicacid,4-amino-,(4R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




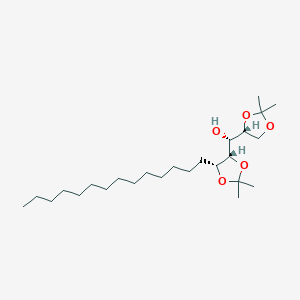
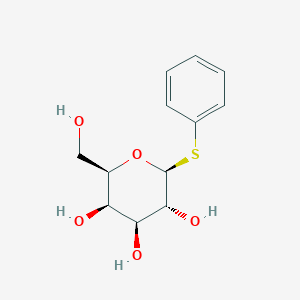
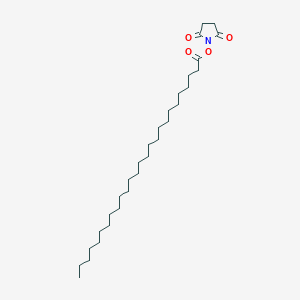
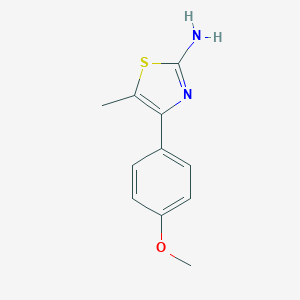
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
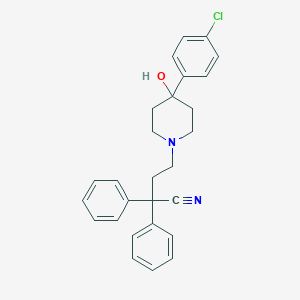
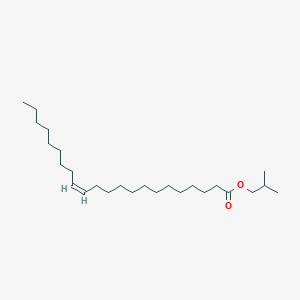
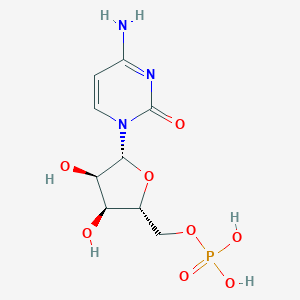
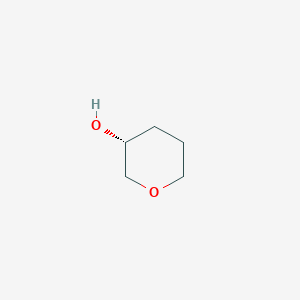
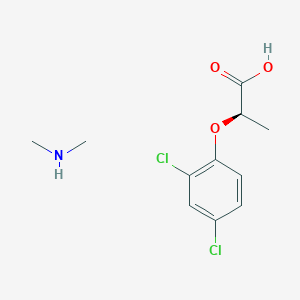
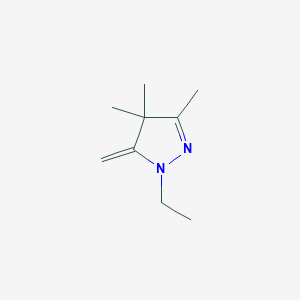
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
